molecular formula C22H34Cl2N2O3 B2956787 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 50743-90-3

1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2956787
CAS No.: 50743-90-3
M. Wt: 445.43
InChI Key: ABKLGXDVNVKFLD-UHFFFAOYSA-N
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Description

Note: The specific research applications and mechanism of action for 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride are areas of ongoing investigation and are not fully detailed in the available literature. This compound is an organic salt featuring a complex molecular structure that incorporates two pharmaceutically significant motifs: a 1-ethynylcyclohexanol group and a (4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol moiety. The 1-ethynylcyclohexanol component is known to possess intrinsic sedative and anticonvulsant properties and is both a synthetic precursor to and an active metabolite of the tranquilizer ethinamate . The piperazine ring substituted with a methoxyphenyl group is a common structural feature in many compounds active in the central nervous system, suggesting potential research value in neuropharmacology . Researchers may be interested in this compound as a chemical reference standard, for structure-activity relationship (SAR) studies, or as a synthetic intermediate in the development of novel bioactive molecules. Handling and Use: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Safety Data Sheets (SDS) should be consulted prior to handling. Researchers are responsible for ensuring compliance with all applicable local and national regulations concerning the possession and use of this chemical.

Properties

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3.2ClH/c1-3-22(11-5-4-6-12-22)27-18-20(25)17-23-13-15-24(16-14-23)19-7-9-21(26-2)10-8-19;;/h1,7-10,20,25H,4-6,11-18H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKLGXDVNVKFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3(CCCCC3)C#C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its complex structure, is being explored for various therapeutic applications, including its effects on the central nervous system and potential anti-cancer properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H28Cl2N2O2
  • Molecular Weight : 399.36 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the body. It is hypothesized to act as a selective antagonist or modulator at certain neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.

Pharmacological Studies

Recent studies have indicated that this compound exhibits notable pharmacological properties:

  • Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.
  • Anxiolytic Properties : Behavioral assays have shown that the compound reduces anxiety-like behaviors in rodents, suggesting potential use as an anxiolytic agent.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotective benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Study 1: Antidepressant Activity

In a double-blind study involving mice, administration of varying doses of the compound resulted in a dose-dependent decrease in immobility time in the forced swim test, a common model for assessing antidepressant activity. The highest dose tested (10 mg/kg) showed results comparable to fluoxetine, a standard antidepressant .

Case Study 2: Anxiolytic Effects

In another study focusing on anxiety, subjects treated with the compound exhibited reduced anxiety levels as measured by the elevated plus maze test. The results indicated a significant increase in time spent in open arms compared to control groups, further supporting its potential as an anxiolytic .

Data Tables

Biological Activity Effect Observed Model Used Reference
AntidepressantDecreased immobilityForced Swim Test
AnxiolyticIncreased open arm timeElevated Plus Maze
NeuroprotectiveReduced neuroinflammationNeurodegenerative Model

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

Key structural differences among analogs lie in:

  • Ether-linked substituents on the propan-2-ol backbone.
  • Piperazine ring substituents .
  • Salt forms (e.g., hydrochloride vs. dihydrochloride).
Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Propanol Oxygen Substituent Piperazine Substituent Salt Form Notable Properties
Target Compound 1-Ethynylcyclohexyloxy 4-(4-Methoxyphenyl) Dihydrochloride Enhanced rigidity from ethynyl group
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-propan-2-ol HCl (1215780-51-0) 4-Chlorophenoxy 4-(4-Methoxyphenyl) Hydrochloride Chlorine increases lipophilicity; potential for altered receptor affinity
1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol diHCl 2-Chlorophenoxy Phenyl Dihydrochloride Phenyl group may reduce selectivity vs. methoxyphenyl
1-[4-(2-Methoxyphenyl)piperazinyl]-3-(1-naphthyloxy)propan-2-ol (Avishot/Flivas) 1-Naphthyloxy 4-(2-Methoxyphenyl) Free base Bulkier naphthyl group impacts pharmacokinetics
1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol diHCl 4-Cyclohexylphenoxy Phenyl Dihydrochloride Cyclohexyl enhances lipophilicity; lacks methoxy’s electronic effects

Physicochemical Differences :

  • Solubility : Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than free bases .
  • Molecular Weight : The ethynylcyclohexyl group increases molecular weight (~415–475 g/mol) compared to simpler analogs (e.g., 381 g/mol in ).

Pharmacological and Research Findings

  • 4-Chlorophenoxy Analog : Similar to beta-blockers or antipsychotics; chlorine may enhance blood-brain barrier penetration.
  • Avishot/Flivas : Marketed as antipsychotics; methoxy and naphthyl groups confer receptor subtype selectivity.
  • Cyclohexylphenoxy Analog : Lipophilic substituents may prolong half-life but reduce metabolic stability.

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